N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienopyrazole core, and a naphthalenyloxyacetamide moiety
Preparation Methods
The synthesis of N-[2-(3-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Naphthalenyloxyacetamide Moiety: This step involves the reaction of the thienopyrazole intermediate with naphthalenyloxyacetamide under specific conditions to yield the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(3-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using suitable reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE can be compared with other similar compounds, such as:
N-[2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide: This compound has a similar thienopyrazole core but differs in the substituents attached to the core.
N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide: This compound also contains a thienopyrazole core but has different functional groups attached.
The uniqueness of N-[2-(3-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18ClN3O2S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-6-3-7-18(11-17)27-23(20-13-30-14-21(20)26-27)25-22(28)12-29-19-9-8-15-4-1-2-5-16(15)10-19/h1-11H,12-14H2,(H,25,28) |
InChI Key |
LGUMNFPSSKMOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.